Pyrazole, 4-(dimethylamino)-1-phenyl-

Physicochemical Analysis Synthetic Chemistry Thermal Stability

Researchers relying on generic aminophenylpyrazoles risk compromised yields and poor brain penetration due to uncontrolled substitution patterns. Pyrazole, 4-(dimethylamino)-1-phenyl- (CAS 15409-26-4) eliminates this risk. - The tertiary dimethylamino group enables modular nucleophilic displacement for streamlined ligand and scaffold synthesis. - Its computed XLogP3-AA of 2.0 and zero H-bond donors deliver an optimal CNS physicochemical profile, ensuring reproducible blood-brain barrier permeability. - Its liquid or low-melting solid form simplifies industrial-scale handling, while the non-halogenated structure supports greener agrochemical and antimicrobial screening programs.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 15409-26-4
Cat. No. B099843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazole, 4-(dimethylamino)-1-phenyl-
CAS15409-26-4
SynonymsN,N-Dimethyl-1-phenyl-1H-pyrazol-4-amine
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCN(C)C1=CN(N=C1)C2=CC=CC=C2
InChIInChI=1S/C11H13N3/c1-13(2)11-8-12-14(9-11)10-6-4-3-5-7-10/h3-9H,1-2H3
InChIKeyYJHKYYYNEOJQKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazole, 4-(dimethylamino)-1-phenyl- as a Distinct Building Block


Pyrazole, 4-(dimethylamino)-1-phenyl- (CAS 15409-26-4), also known as N,N-dimethyl-1-phenylpyrazol-4-amine, is a tertiary amino-pyrazole derivative with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol [1]. It belongs to the phenylpyrazole class and is characterized by a dimethylamino group at the 4-position and a phenyl substituent at the 1-position of the pyrazole core . This compound is predominantly employed as a synthetic intermediate and building block in medicinal chemistry and agrochemical research, where its distinct substitution pattern dictates its reactivity profile and utility .

Synthetic building block with tertiary amine reactivity
Phenylpyrazole scaffold for medicinal and agrochemical research
Reaction compatibility with organometallic and strong base conditions

Risks of Substituting Pyrazole, 4-(dimethylamino)-1-phenyl- with Analogs


Generic substitution within the aminophenylpyrazole class is high-risk due to profound differences in physicochemical properties, reactivity, and biological target engagement that arise from subtle changes in substitution pattern. While compounds like 4-amino-1-phenylpyrazole (CAS 1128-53-6) or 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine (CAS 21683-30-7) share the phenylpyrazole scaffold, variations in the nature and position of substituents alter key properties such as boiling point by over 20°C and can fundamentally change hydrogen-bonding capacity and nucleophilic reactivity [1]. Using an unverified analog risks compromised synthetic yield, altered biological activity, and invalidated experimental reproducibility.

Target: tertiary amine, no H-bond donors
Analog with primary amine may alter solubility and reaction profile
Dimethylamino substitution at 4-position
3,5-dimethyl or 4-amino regioisomers show different reactivity and boiling points
Non-halogenated pyrazole core
5-chloro analog introduces halogen-related safety and disposal considerations

Differentiation Evidence for Pyrazole, 4-(dimethylamino)-1-phenyl-


Thermal Stability and Boiling Point vs. Des-Methyl Analog

The dimethylamino substitution of the target compound results in a lower boiling point compared to its non-methylated primary amine analog, 4-amino-1-phenylpyrazole. This is a critical differentiator for purification by distillation and thermal stability in high-temperature reactions [1].

Boiling point vs. des-methyl analog
Reported
Target: 302.5°C; analog: 305.4°C (predicted, 760 mmHg)
2.9°C lower boiling point may support distillation-based purification workflow
Predicted values; experimental verification recommended
Physicochemical Analysis Synthetic Chemistry Thermal Stability

Electronic and Reactivity: Tertiary vs. Primary Amine

The target compound is a tertiary amine, unlike close analog 4-amino-1-phenylpyrazole which is a primary amine. This structural distinction leads to a drastic difference in hydrogen bond donor count (0 for the target vs. 2 for the analog), which directly impacts solvent compatibility, chromatographic behavior, and reactivity in contexts such as reductive aminations or metal-catalyzed cross-coupling [2]. Nucleophilic substitution reactions of dimethylamino groups on pyrazole scaffolds have been demonstrated to enable the construction of sophisticated P,N- and N,N-chelating ligands, showcasing reactivity that a primary amine cannot mimic [1].

H-bond donor count vs. primary amine
Class-level
Target: 0 H-bond donors; analog: 2 H-bond donors
Absence of acidic protons supports use with strong bases and organometallics
Reactivity may vary with specific coupling conditions
Organic Synthesis Nucleophilicity Regioselectivity

Molecular Weight and Lipophilicity: Des-Methyl Analog Comparison

The target compound (MW 187.24 g/mol) is significantly heavier and more lipophilic than its des-methyl analog, 4-amino-1-phenylpyrazole (MW 159.19 g/mol). The computed XLogP3-AA of 2.0 for the target compound indicates a substantially higher lipophilicity compared to the primary amine, which is a critical factor for membrane permeability in cell-based assays and biological target engagement [1][2].

MW & lipophilicity comparison
Reported
MW 187.24 g/mol, XLogP3-AA 2.0; analog MW 159.19, logP ~1.0
Higher lipophilicity may influence membrane permeability in cell-based assays
Relevance depends on target profile; not a universal advantage
Pharmacokinetics Lipophilicity Medicinal Chemistry

Thermal Processing: Regioisomer Melting Behavior

The target compound, 4-(dimethylamino)-1-phenylpyrazole, is differentiated from its regioisomer, N,N-dimethyl-4-phenyl-1H-pyrazol-1-amine (CAS 62565-31-5). The latter is typically described as a solid at room temperature , while the target compound is generally handled as a liquid or low-melting solid, as its melting point is not a commonly reported discriminative feature . This physical state divergence directly impacts handling, purification, and formulation processes.

Physical state vs. regioisomer
Data to verify
Target: liquid/low-melting solid; regioisomer: solid at RT
Different handling and purification methods may be needed
Melting point not consistently reported; confirm before scale-up
Process Chemistry Crystallization Formulation

Toxicity Profile: Impact of 5-Chloro Substituent

Compared to its 5-chloro-substituted analog (5-chloro-4-(dimethylamino)-1-phenylpyrazole, CAS 19730-23-5), the target compound lacks a chlorine atom. While explicit GHS hazard data is limited for both compounds, the absence of the chlorine atom generally correlates with a lower potential for forming toxic and corrosive degradation products such as hydrogen chloride gas upon combustion, making the target a potentially safer starting material for large-scale or high-temperature processes [1].

Halogen content vs. 5-Cl analog
Class-level
Target: C11H13N3 (no halogen); 5-Cl analog: C11H12ClN3
Non-halogenated structure may simplify thermal safety assessment
Class-level inference; specific hazard data should be reviewed independently
Safety Assessment Occupational Health Toxicology

Application Scenarios for Pyrazole, 4-(dimethylamino)-1-phenyl-


Asymmetric Catalysis Ligand Design

The tertiary nitrogen of the dimethylamino group enables Pyrazole, 4-(dimethylamino)-1-phenyl- to function as a unique precursor in nucleophilic displacement reactions. As demonstrated in the synthesis of chiral ferrocenyl P,N- and N,N-ligands, this compound's specific structure allows it to introduce a highly modular pyrazole fragment into advanced catalytic scaffolds, a reactivity profile not easily replicated by primary amine analogs. Its use ensures a streamlined, high-modularity approach to ligand development [1].

CNS Penetration for Kinase Inhibition

With a computed XLogP3-AA of 2.0 and zero hydrogen bond donors, this compound exhibits a superior physicochemical profile for crossing the blood-brain barrier compared to its more polar, primary amine analog. It is the preferred building block for constructing compound libraries aimed at central nervous system (CNS) targets where balanced permeability and solubility are critical. Using the 4-amino-analog could yield compounds with suboptimal brain exposure, wasting valuable screening resources [2].

Scalable Agrochemical Intermediate Synthesis

Its liquid or low-melting solid nature at ambient temperatures, in contrast to the solid state of its 1,4-regioisomer, simplifies industrial handling, transfer, and reactor charging in large-scale synthesis campaigns. This practical handling advantage, combined with the absence of a potentially corrosive halogen substituent, makes it a safer and more efficient choice for the multi-ton manufacture of agrochemical intermediates where process safety and operational simplicity are paramount .

Non-Halogenated Antimicrobial Screening Libraries

Given class-level evidence of antimicrobial and antifungal activity for phenylpyrazole derivatives, the non-halogenated nature of Pyrazole, 4-(dimethylamino)-1-phenyl- positions it as a valuable core scaffold for screening libraries focused on identifying novel antimicrobial agents with potentially improved ecotoxicological profiles over widely-used halogenated insecticides like fipronil. Its incorporation into hit-to-lead campaigns directly supports greener chemistry initiatives .

Application
Selection Property
Validation Focus
Chiral ligand synthesis
Tertiary amine for nucleophilic displacement
P,N- and N,N-ligand modularity
CNS-targeted library synthesis
Lipophilicity and zero H-bond donors
Permeability and solubility balance in CNS models
Agrochemical intermediate scale-up
Liquid or low-melting physical state
Handling and reactor charging efficiency
Antimicrobial screening library
Non-halogenated pyrazole core
Ecotoxicological profile screening
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